
Methyl 2,6-dichloro-3-isopropoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-dichloro-3-isopropoxybenzoate is an organic compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.11 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an isopropoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-3-isopropoxybenzoate typically involves the esterification of 2,6-dichloro-3-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,6-dichloro-3-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 2,6-dichloro-3-isopropoxybenzoic acid.
Reduction: 2,6-dichloro-3-isopropoxybenzyl alcohol.
Hydrolysis: 2,6-dichloro-3-isopropoxybenzoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2,6-dichloro-3-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2,6-dichloro-3-isopropoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,6-dichlorobenzoate: Lacks the isopropoxy group.
Methyl 3-isopropoxybenzoate: Lacks the chlorine atoms.
Methyl 2,6-dichloro-4-methoxybenzoate: Has a methoxy group instead of an isopropoxy group.
Uniqueness
Methyl 2,6-dichloro-3-isopropoxybenzoate is unique due to the combination of chlorine atoms and an isopropoxy group on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C11H12Cl2O3 |
|---|---|
Molekulargewicht |
263.11 g/mol |
IUPAC-Name |
methyl 2,6-dichloro-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)16-8-5-4-7(12)9(10(8)13)11(14)15-3/h4-6H,1-3H3 |
InChI-Schlüssel |
DUTUEDBIHLGNON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


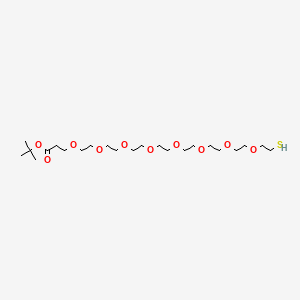


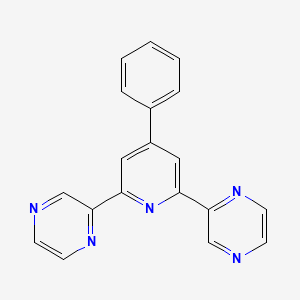
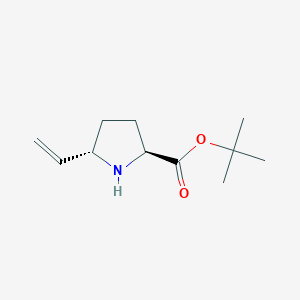
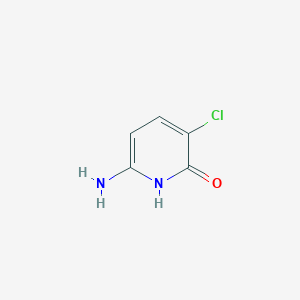


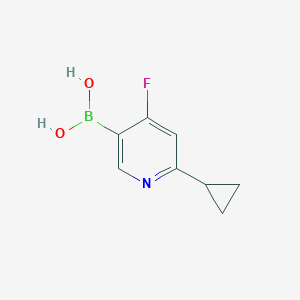

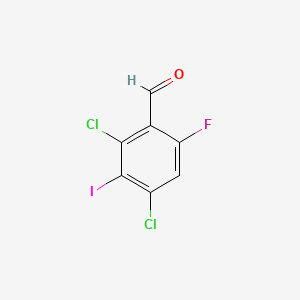

![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)

